molecular formula C14H10FN3O B12886810 1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde CAS No. 922494-75-5

1-(4-Fluorophenyl)-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Katalognummer: B12886810
CAS-Nummer: 922494-75-5
Molekulargewicht: 255.25 g/mol
InChI-Schlüssel: FHTLVSZERPHHRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

The synthesis of 1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Aldehyde Functionalization:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon bonds with active methylene compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrazole and pyrrole rings can contribute to the overall pharmacophore, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of fluorine, potentially altering its chemical properties and applications.

    1-(4-Nitrophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde: The nitro group can significantly change the compound’s electronic properties and reactivity.

The uniqueness of 1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)-1H-pyrazole-4-carbaldehyde lies in the presence of the fluorophenyl group, which can enhance its stability, lipophilicity, and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

922494-75-5

Molekularformel

C14H10FN3O

Molekulargewicht

255.25 g/mol

IUPAC-Name

1-(4-fluorophenyl)-3-(1H-pyrrol-2-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C14H10FN3O/c15-11-3-5-12(6-4-11)18-8-10(9-19)14(17-18)13-2-1-7-16-13/h1-9,16H

InChI-Schlüssel

FHTLVSZERPHHRQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.